molecular formula C38H48O4Si2 B13437923 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose

2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose

Cat. No.: B13437923
M. Wt: 625.0 g/mol
InChI Key: XQVRFFNBGUPUED-FNFKYIIWSA-N
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Description

2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose is a heavily modified hexose derivative characterized by the absence of hydroxyl groups at positions 2 and 6 and the presence of bulky tert-butyldiphenylsilyl (TBDPS) protecting groups at positions 3 and 4. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the synthesis of complex glycosides or nucleotide analogs where regioselective protection and deprotection strategies are essential . Its structure (C₃₈H₅₀O₆Si₂, molecular weight ~659 g/mol) highlights the steric and electronic effects imparted by the silyl groups, which influence solubility, stability, and reactivity in subsequent reactions .

Properties

Molecular Formula

C38H48O4Si2

Molecular Weight

625.0 g/mol

IUPAC Name

(4S,5R,6R)-4,5-bis[[tert-butyl(diphenyl)silyl]oxy]-6-methyloxan-2-ol

InChI

InChI=1S/C38H48O4Si2/c1-29-36(42-44(38(5,6)7,32-24-16-10-17-25-32)33-26-18-11-19-27-33)34(28-35(39)40-29)41-43(37(2,3)4,30-20-12-8-13-21-30)31-22-14-9-15-23-31/h8-27,29,34-36,39H,28H2,1-7H3/t29-,34+,35?,36-/m1/s1

InChI Key

XQVRFFNBGUPUED-FNFKYIIWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](CC(O1)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Canonical SMILES

CC1C(C(CC(O1)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose typically involves the protection of hydroxyl groups on the ribo-hexose backbone using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl protecting groups. The general reaction scheme is as follows:

    Starting Material: D-ribo-hexose

    Reagents: tert-butyldiphenylsilyl chloride, imidazole or pyridine

    Solvent: Anhydrous dichloromethane

    Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be used to modify the silyl protecting groups or the ribo-hexose backbone.

    Substitution: Nucleophilic substitution reactions can replace the silyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes or ketones, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose involves its role as a protecting group in organic synthesis. The silyl groups protect the hydroxyl functionalities of the ribo-hexose backbone, allowing selective reactions to occur at other positions. The compound can be deprotected under acidic or basic conditions to reveal the free hydroxyl groups, enabling further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and related dideoxyhexoses:

Compound Name Deoxy Positions Protecting Groups/Modifications Molecular Weight (g/mol) Key Applications/Synthesis Insights References
Target Compound 2,6 3,4-bis-O-(TBDPS) ~659 (calculated) Synthetic intermediate; TBDPS enables selective deprotection
2,6-Dideoxy-D-ribo-hexose (Digitoxose) 2,6 None 148.16 Cardiac glycosides (e.g., digoxin)
3,6-Dideoxy-D-ribo-hexose (Paratose) 3,6 Often acetylated (e.g., chromose D) 148.16 Bacterial polysaccharide antigen synthesis
2,6-Dideoxy-4-S-methyl-4-thio-D-ribo-hexose 2,6 4-S-methyl thio 178.25 Structural studies (PDB ligand)
Methyl 3,6-dideoxy-α-D-ribo-hexopyranoside 3,6 Methyl glycoside 162.14 Model for glycosylation reactions

Research Findings and Challenges

  • Deprotection Efficiency : highlights that TBAF-mediated cleavage of TBDPS groups proceeds optimally at 65°C in acetonitrile, achieving >90% yield without damaging the hexose backbone .
  • Comparative Stability : The TBDPS groups confer greater thermal stability than trimethylsilyl (TMS) or acetyl protections, as shown in parallel studies on 3,6-dideoxyhexoses .
  • Limitations : The compound’s hydrophobicity complicates aqueous-phase reactions, necessitating organic solvents (e.g., CH₃CN or THF) .

Biological Activity

2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose is a modified sugar compound that has garnered attention for its potential biological activities. This compound is structurally related to natural sugars and has been studied for its effects on various biological systems, particularly in the context of diabetes and cancer research.

  • Molecular Formula : C₁₄H₂₄O₄Si₂
  • Molecular Weight : 320.5 g/mol
  • CAS Number : 527-52-6

The compound features two bulky silyl groups that may influence its solubility and interaction with biological targets.

Inhibition of Insulin Release

Research indicates that 2,6-dideoxy-D-ribo-hexose, particularly in its digitoxose form, exhibits significant inhibitory effects on glucose-stimulated insulin release from pancreatic islets. This property has been documented in studies involving both lean and genetically obese diabetic mice, suggesting its potential utility in managing diabetes by modulating insulin secretion .

Anticancer Potential

The compound's structural similarities to glucose suggest it may interfere with glycolytic pathways in cancer cells. Analogous compounds have shown promise in inhibiting glycolysis, which is often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). In vitro studies have demonstrated that modifications to sugar analogs can enhance their cytotoxic effects against cancer cell lines by targeting metabolic pathways crucial for tumor growth .

Study on Insulin Release

A pivotal study by Hussain et al. (1985) explored the effects of digitoxose on insulin release. The findings revealed that digitoxose specifically and competitively inhibits insulin secretion in response to glucose stimulation. The study involved both lean and obese mouse models, providing insights into the compound's potential application in diabetes management .

StudyFindings
Hussain et al., 1985Digitoxose inhibits glucose-stimulated insulin release in mice.

Glycolytic Inhibition in Cancer

Recent investigations into halogenated derivatives of 2-deoxy-D-glucose have highlighted the importance of structural modifications for enhancing biological activity. These studies indicate that similar modifications to 2,6-dideoxy-D-ribo-hexose could lead to improved inhibition of glycolytic enzymes, thus presenting a novel approach for cancer treatment .

The proposed mechanism of action for 2,6-dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose involves its competition with glucose for uptake by cells. Once inside the cell, it can be phosphorylated and subsequently inhibit key enzymes involved in glycolysis, thereby reducing energy production in high-energy-demand environments like tumors.

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